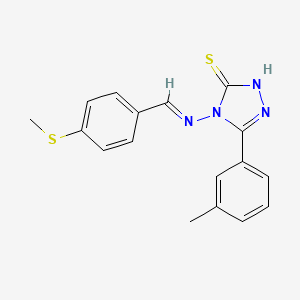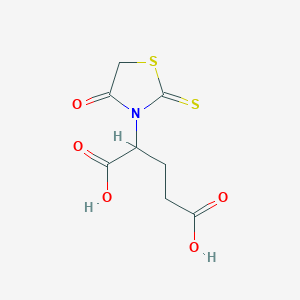![molecular formula C20H13Cl2FN4S B12043045 4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12043045.png)
4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-((2-CL-6-FLUOROBENZYL)SULFANYL)-4-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-((2-CL-6-FLUOROBENZYL)SULFANYL)-4-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE typically involves multiple steps, including the formation of the triazole ring and the introduction of various substituents. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of Substituents: The chlorofluorobenzyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions.
Final Assembly: The pyridine ring is often introduced in the final step through coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-((2-CL-6-FLUOROBENZYL)SULFANYL)-4-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(5-((2-CL-6-FLUOROBENZYL)SULFANYL)-4-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can investigate its interactions with various biological targets.
Medicine
In medicinal chemistry, 4-(5-((2-CL-6-FLUOROBENZYL)SULFANYL)-4-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE can be explored as a lead compound for the development of new drugs. Its triazole ring is a common pharmacophore in many therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-(5-((2-CL-6-FLUOROBENZYL)SULFANYL)-4-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole derivatives with different substituents. Examples include:
- 4-(5-((2-CHLOROBENZYL)SULFANYL)-4-(PHENYL)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
- 4-(5-((2-FLUOROBENZYL)SULFANYL)-4-(4-METHYL-PHENYL)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
Uniqueness
The uniqueness of 4-(5-((2-CL-6-FLUOROBENZYL)SULFANYL)-4-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE lies in its specific combination of substituents, which can impart distinct biological and chemical properties. The presence of both chlorofluorobenzyl and chlorophenyl groups may enhance its activity and selectivity for certain targets.
Propiedades
Fórmula molecular |
C20H13Cl2FN4S |
|---|---|
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
4-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H13Cl2FN4S/c21-14-4-6-15(7-5-14)27-19(13-8-10-24-11-9-13)25-26-20(27)28-12-16-17(22)2-1-3-18(16)23/h1-11H,12H2 |
Clave InChI |
SAIDPIYMJXZUSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042967.png)

![1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene](/img/structure/B12042975.png)

![1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12042981.png)

![N-(4-bromophenyl)-2-oxo-2-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide](/img/structure/B12042993.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12043008.png)
![(5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043009.png)


![3-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12043032.png)
